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Introduction

Ethyl nonanoate is a fatty acid ethyl ester naturally present in a variety of fruits, alcoholic
beverages, and other food products. It is characterized by a fruity, waxy, and slightly nutty
aroma, often with notes reminiscent of cognac, pear, and apple. Due to these sensory
properties, ethyl nonanoate is a valuable component in the flavor and fragrance industry. In
flavor reconstitution studies, ethyl nonanoate is utilized to impart these specific fruity and
complex notes to recreate the authentic aroma profiles of various food and beverage products.
This document provides detailed application notes and protocols for the use of ethyl
nonanoate in the reconstitution of apple, pear, and cognac flavors.

Physicochemical Properties of Ethyl Nonanoate
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Property Value Reference
Synonyms Ethyl pelargonate, Wine ether

CAS Number 123-29-5

Molecular Formula C11H2202

Molecular Weight 186.29 g/mol

Appearance Colorless liquid

Fruity, waxy, nutty, cognac,
Odor Profile 4 Y ¥ €od [1]
pear, apple

Boiling Point 227 °C

Solubilit Insoluble in water; soluble in
olubili
Y alcohol and propylene glycol

Application 1: Reconstitution of Apple Flavor

Ethyl nonanoate contributes to the characteristic fruity and slightly waxy notes found in many
apple cultivars. While not always the most abundant ester, its presence is crucial for achieving
a full-bodied and authentic apple aroma.

Quantitative Data for Apple Flavor Reconstitution

The following table summarizes the concentrations of key volatile compounds, including a
representative concentration for ethyl nonanoate, used in creating a model "Golden Delicious”
type apple flavor. Concentrations are derived from typical values found in the literature.
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Concentration

Compound Class Odor Descriptor
(ng/kg)

Ethyl Acetate Ester Fruity, sweet 5,000 - 15,000
Butyl Acetate Ester Fruity, sweet, banana 1,000 - 5,000
Hexyl Acetate Ester Fruity, pear, green 2,000 - 10,000
Ethyl Butanoate Ester Fruity, pineapple 100 - 500
Ethyl-2- ]

Ester Fruity, apple 50 - 250
methylbutanoate
Ethyl Nonanoate Ester Fruity, waxy, pear 10-50
Hexanal Aldehyde Green, grassy 500 - 2,000
(E)-2-Hexenal Aldehyde Green, leafy 1,000 - 4,000
1-Butanol Alcohol Fusel, alcoholic 500 - 1,500
1-Hexanol Alcohol Green, woody 200 - 800

Floral, fruity, cooked

[3-Damascenone Ketone 1-10

apple

Experimental Protocol: Reconstitution and Analysis of

Apple Flavor

This protocol outlines the steps for preparing a model apple flavor and subsequently analyzing

it using instrumental and sensory techniques.

o Preparation of Stock Solutions:

o Prepare individual stock solutions of each volatile compound in ethanol (96% v/v) at a

concentration of 1000 mg/L. Store at 4°C in airtight vials.

» Flavor Base Preparation:

o Prepare a flavorless base solution consisting of 10% (w/v) sucrose and 0.3% (w/v) malic

acid in deionized water to mimic the non-volatile components of apple juice.
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» Reconstitution of Apple Flavor Model:

o Add the appropriate volume of each stock solution to the flavor base to achieve the final
concentrations specified in the table above.

o Thoroughly mix the solution and allow it to equilibrate for at least 24 hours at 4°C before
analysis.

¢ Instrumental Analysis (GC-MS/GC-O):

o Sample Preparation: Use headspace solid-phase microextraction (HS-SPME) for volatile
extraction. Place 5 mL of the reconstituted apple flavor in a 20 mL headspace vial.

o GC-MS Conditions:

Column: DB-5ms (30 m x 0.25 mm, 0.25 um film thickness) or equivalent.

Inlet Temperature: 250°C.

Oven Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, hold for 5 min.

Carrier Gas: Helium at a constant flow of 1 mL/min.

Mass Spectrometer: Scan range of 35-350 amu.
o GC-O Conditions:
» Use the same GC conditions as for GC-MS.
» The column effluent is split between the MS detector and a sniffing port.

» Trained panelists sniff the effluent and record the odor descriptors and their intensity at
specific retention times.

e Sensory Evaluation:
o Panel: A trained sensory panel of 8-12 individuals.

o Method: Quantitative Descriptive Analysis (QDA).
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o Procedure: Present the reconstituted apple flavor and a commercial apple juice (as a

reference) to the panelists in a randomized order. Panelists rate the intensity of key apple

aroma attributes (e.g., fruity, green, sweet, waxy) on a structured scale (e.g., 0-10).

o Data Analysis: Analyze the sensory data using statistical methods (e.g., ANOVA) to

compare the reconstituted flavor to the reference.

Application 2: Reconstitution of Pear Flavor

Ethyl nonanoate is a significant contributor to the characteristic ripe and fruity aroma of many

pear varieties, providing a distinct waxy and cognac-like nuance.

Quantitative Data for Pear Flavor Reconstitution

The following table provides a model formulation for a "Bartlett" type pear flavor, with

concentrations based on published data.

Concentration

Compound Class Odor Descriptor

(ng/kg)
Ethyl Acetate Ester Fruity, sweet 3,000 - 10,000
Butyl Acetate Ester Fruity, sweet, banana 500 - 2,000
Hexyl Acetate Ester Fruity, pear, green 5,000 - 20,000
Ethyl Butanoate Ester Fruity, pineapple 50 - 200
Ethyl Hexanoate Ester Fruity, apple, anise 100 - 400
Ethyl Nonanoate Ester Fruity, waxy, coghac 20 - 100
Ethyl (E,Z)-2,4-
decadienoate Ester Pear, sweet 10 -50
Hexanal Aldehyde Green, grassy 200 - 800
1-Hexanol Alcohol Green, woody 1,000 - 5,000
Acetaldehyde Aldehyde Pungent, ethereal 100 - 500
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Experimental Protocol: Reconstitution and Analysis of
Pear Flavor

The experimental protocol for pear flavor reconstitution is similar to that for apple flavor. The
key differences are in the composition of the flavor model and the specific sensory attributes to
be evaluated.

e Preparation of Stock Solutions and Flavor Base: Follow the same procedure as for the apple
flavor reconstitution. The flavor base for pear can be adjusted to have a slightly lower acidity
(e.g., 0.2% malic acid).

o Reconstitution of Pear Flavor Model: Prepare the pear flavor model using the concentrations
specified in the table above.

e Instrumental Analysis (GC-MS/GC-0O): Employ the same GC-MS and GC-O methods as
described for the apple flavor analysis.

e Sensory Evaluation:

o Panel and Method: Use a trained sensory panel and Quantitative Descriptive Analysis

(QDA).

o Procedure: Present the reconstituted pear flavor and a commercial pear juice or fresh pear
puree as a reference. Panelists will rate the intensity of key pear aroma attributes such as
"pear,” "fruity," "green,"” "waxy," and "sweet."

Application 3: Reconstitution of Cognac Flavor

In alcoholic beverages like cognac, ethyl nonanoate is a key contributor to the desirable fruity
and complex bouquet that develops during fermentation and aging.[2][3]

Quantitative Data for Cognac Flavor Reconstitution

The following table presents a simplified model for a young cognac aroma profile. The actual
composition of cognac is highly complex and varies significantly with age and production
methods.
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Concentration

Compound Class Odor Descriptor

(mglL)
Ethyl Acetate Ester Fruity, solvent-like 50 - 150
Ethyl Lactate Ester Milky, fruity 100 - 300
Ethyl Hexanoate Ester Fruity, apple, anise 1-5
Ethyl Octanoate Ester Fruity, waxy, apricot 2-8
Ethyl Nonanoate Ester Fruity, waxy, cognac 05-2
Ethyl Decanoate Ester Fatty, floral 1-4
Isoamyl Acetate Ester Banana, pear 1-3
Isoamyl Alcohol Alcohol Fusel, malty 100 - 400
2-Phenylethanol Alcohol Floral, rose 10-50
Vanillin Phenol Vanilla 0.1-05
Furfural Aldehyde Caramel, almond 05-2

Experimental Protocol: Reconstitution and Analysis of
Cognac Flavor

o Preparation of Stock Solutions and Flavor Base:

o Prepare individual stock solutions of each volatile compound in 40% (v/v) ethanol at a

concentration of 1000 mg/L.

o The flavor base will be a 40% (v/v) ethanol-water solution.

e Reconstitution of Cognac Flavor Model:

o Add the appropriate volume of each stock solution to the ethanol-water base to achieve

the final concentrations specified in the table.

o Allow the solution to age for at least one week at room temperature in a sealed glass

container to allow for ester equilibration.
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 Instrumental Analysis (GC-MS/GC-0):

o Sample Preparation: Direct liquid injection or liquid-liquid extraction with dichloromethane
can be used.

o GC-MS and GC-O Conditions: Utilize the same instrumental parameters as for the fruit
flavor analysis, with potential adjustments to the oven temperature program to
accommodate the wider range of volatile compounds.

e Sensory Evaluation:
o Panel and Method: A trained panel of experts in distilled spirits and Descriptive Analysis.

o Procedure: Present the reconstituted cognac flavor and a reference commercial VS (Very
Special) cognac in appropriate glassware. Panelists will evaluate the intensity of key
cognac aroma attributes, including "fruity,” "floral,” "spicy,” "woody," and "waxy."

Visualization of Experimental Workflows and

Signaling Pathways
Experimental Workflow for Flavor Reconstitution
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Caption: Experimental workflow for flavor reconstitution and analysis.

Logical Relationship of Components in a Reconstituted
Flavor Profile
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Caption: Interplay of volatile components in a reconstituted flavor.

Olfactory Signaling Pathway for Esters

The perception of esters like ethyl nonanoate begins with their interaction with olfactory

receptors in the nasal cavity. This initiates a G-protein coupled receptor (GPCR) signaling

cascade.[2][4][5][6][7]
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Caption: Simplified olfactory signal transduction pathway.

© 2025 BenchChem. All rights reserved. 11/13 Tech Support


https://www.benchchem.com/product/b092252?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Conclusion

Ethyl nonanoate is a versatile and important flavor compound for the reconstitution of a variety
of fruit and beverage aromas. By carefully controlling its concentration in combination with
other key volatile compounds, researchers can create authentic and well-balanced flavor
models. The protocols outlined in this document provide a framework for conducting such
studies, from the preparation of the reconstituted flavor to its instrumental and sensory
validation. Understanding the underlying principles of flavor chemistry and sensory perception
is crucial for the successful application of ethyl nonanoate in flavor reconstitution research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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